molecular formula C11H8Cl2N2OS B14214079 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine CAS No. 825647-47-0

2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine

Cat. No.: B14214079
CAS No.: 825647-47-0
M. Wt: 287.2 g/mol
InChI Key: IZPOTHUVIMXSPS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-methoxyphenylsulfanyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 4-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the methoxyphenylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones derived from the methoxyphenylsulfanyl group.

    Reduction: Dechlorinated pyrimidines or modified methoxyphenylsulfanyl derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxyphenylsulfanyl group can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-6-phenylpyrimidine
  • 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

Uniqueness

2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine is unique due to the presence of the methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

825647-47-0

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

2,4-dichloro-6-(4-methoxyphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H8Cl2N2OS/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3

InChI Key

IZPOTHUVIMXSPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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